Lipophilicity Differentiation: LogP Shift Relative to the Non‑Methoxylated Benzyl Analog
The 2‑methoxy substituent on the benzyl ring of the target compound is predicted to lower the LogP by approximately 0.5–1.2 log units compared to the non‑methoxylated 5‑(benzylcarbamoyl)‑2‑fluorobenzeneboronic acid (CAS 874289‑53‑9), which has an ACD/LogP of 3.04 . Evidence from the positional isomer 2‑fluoro‑3‑(2‑methoxybenzylcarbamoyl)benzeneboronic acid, which has a predicted LogP of 1.86, supports that the methoxy group reduces lipophilicity relative to the unsubstituted benzyl scaffold . This modulation is critical for applications where balanced hydrophilicity is required for aqueous solubility or reduced non‑specific protein binding.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~2.0–2.5 (predicted, based on positional isomer data and substituent contribution) |
| Comparator Or Baseline | 5‑(Benzylcarbamoyl)‑2‑fluorobenzeneboronic acid: ACD/LogP = 3.04; 5‑Carbamoyl‑2‑fluorobenzeneboronic acid: LogP = 0.43 |
| Quantified Difference | Target compound LogP is ~0.5–1.6 units lower than the non‑methoxylated benzyl analog and ~1.6–2.1 units higher than the unsubstituted carbamoyl analog. |
| Conditions | Predicted values from ACD/Labs Percepta (v14.00) and ChemSpace computed properties. |
Why This Matters
For procurement decisions, the intermediate LogP of the target compound offers a tunable lipophilicity window that neither the highly lipophilic benzyl analog nor the highly hydrophilic unsubstituted carbamoyl analog can match, potentially improving chromatographic behavior and solubility profiles in medicinal chemistry campaigns.
